Dioctanoylglycol

Vue d'ensemble

Description

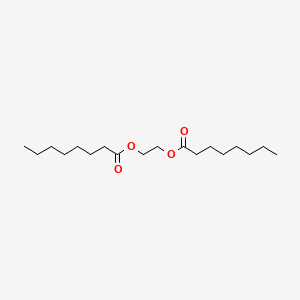

Le Dioctanoylglycol, également connu sous le nom de dioctanoate d'éthylène glycol, est un composé organique de formule moléculaire C18H34O4. C'est un diester formé par la réaction de l'acide octanoïque et de l'éthylène glycol. Ce composé est connu pour son rôle d'inhibiteur de la diacylglycérol kinase, ce qui le rend important dans diverses études biochimiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dioctanoylglycol peut être synthétisé par la réaction d'estérification entre l'acide octanoïque et l'éthylène glycol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, pour se dérouler efficacement. La réaction est effectuée sous reflux pour éliminer l'eau et faire progresser la réaction jusqu'à son terme .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des processus d'estérification similaires, mais à plus grande échelle. La réaction est conduite dans de grands réacteurs avec élimination continue de l'eau pour garantir un rendement élevé. Le produit est ensuite purifié par distillation ou recristallisation pour atteindre la pureté souhaitée .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes en raison de la stabilité du groupe fonctionnel ester.

Réduction : La réduction du this compound est également rare, mais il peut être réduit en ses alcools correspondants dans des conditions spécifiques.

Substitution : Les groupes ester du this compound peuvent participer à des réactions de substitution nucléophile, où le groupe ester est remplacé par un autre nucléophile.

Réactifs et conditions courants :

Oxydation : De puissants oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Des nucléophiles comme les amines ou les alcools en présence d'une base.

Principaux produits formés :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools primaires ou secondaires.

Substitution : Formation de nouveaux esters ou amides

Applications De Recherche Scientifique

Biochemical Signaling

Dioctanoylglycol serves as a potent activator of protein kinase C (PKC), a crucial enzyme in various signaling pathways. Its ability to mimic the effects of tumor-promoting phorbol diesters makes it valuable in studying PKC-related mechanisms.

- Mechanism of Action : DiC8 activates PKC by mimicking diacylglycerol produced during phospholipid hydrolysis, thereby influencing cell proliferation and differentiation processes .

- Case Study : In human endothelial cells, treatment with DiC8 resulted in rapid phosphorylation of proteins involved in signaling pathways, demonstrating its role in mediating responses to thrombin and histamine .

Cardiovascular Research

Research has shown that DiC8 can depress cardiac L-type calcium currents (ICa,L) in rat ventricular myocytes. This property is significant for understanding cardiac function and the modulation of calcium channels.

- Findings : A study indicated that DiC8 inhibited peak ICa,L in a concentration-dependent manner, suggesting potential implications for cardiac health and pharmacological interventions .

- Implications : These findings could lead to further research on the therapeutic potential of DiC8 in treating cardiac dysfunctions.

Immune Response Modulation

This compound has been shown to stimulate neutrophils, leading to the release of superoxide and other reactive oxygen species (ROS). This property highlights its role in immune response modulation.

- Mechanism : Neutrophils exposed to DiC8 exhibited significant superoxide release, which was partially inhibited by PKC antagonists, indicating a complex relationship between DiC8 and immune signaling pathways .

- Clinical Relevance : Understanding this mechanism can aid in developing therapies for inflammatory diseases where neutrophil activation is a key factor.

Cancer Research

The role of DiC8 in cancer biology is also noteworthy. Its ability to activate PKC suggests it may influence tumor growth and metastasis.

- Study Insights : Research indicates that DiC8 can induce phosphorylation patterns similar to those seen with tumor promoters, providing insights into cancer progression mechanisms .

- Potential Applications : This property may be leveraged in cancer treatment strategies aimed at modulating PKC activity.

Metabolic Studies

Recent studies have explored the impact of excess diacylglycerol, including DiC8, on cellular metabolism and lipotoxicity, particularly in yeast models.

- Findings : Increased levels of DG were associated with necrotic cell death due to ROS overproduction, emphasizing the importance of lipid homeostasis .

- Applications : These findings are crucial for understanding metabolic disorders related to lipid accumulation.

Data Summary Table

Mécanisme D'action

Dioctanoylglycol exerts its effects primarily by inhibiting diacylglycerol kinase, an enzyme involved in the phosphorylation of diacylglycerol to phosphatidic acid. By inhibiting this enzyme, this compound prolongs the signaling activity of diacylglycerol, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Monooleoylglycerol: Another diacylglycerol analog that affects diacylglycerol levels in cells.

Diacylglycerol: A natural lipid involved in signal transduction.

Ethylene glycol diacetate: A similar ester compound but with shorter acyl chains.

Uniqueness: Dioctanoylglycol is unique due to its specific inhibition of diacylglycerol kinase and its longer acyl chains, which may affect its solubility and interaction with biological membranes compared to shorter-chain analogs .

Activité Biologique

Dioctanoylglycol, also known as 1,2-dioctanoyl-sn-glycerol (DiC8), is a synthetic diacylglycerol (DAG) that has garnered attention for its significant biological activities, particularly in the context of cell signaling and metabolism. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.

Biological Activity Overview

This compound is primarily known for its role as a potent activator of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including growth, differentiation, and apoptosis. The biological activity of DiC8 is largely attributed to its structure, specifically the 1,2-sn configuration that allows it to effectively interact with cellular membranes and signaling pathways.

-

Activation of Protein Kinase C :

- DiC8 activates PKC by mimicking diacylglycerol produced during receptor-mediated phospholipid hydrolysis. This activation leads to various downstream signaling events critical for cell function .

- Studies have shown that DiC8 induces phosphorylation of specific proteins in endothelial cells, similar to the effects observed with thrombin and histamine treatments .

- Induction of Serotonin Release :

-

Cell Death Mechanisms :

- Excessive accumulation of diacylglycerols, including DiC8, can lead to lipotoxicity and necrotic cell death. Research indicates that this process is mediated through the Rim101 signaling pathway in yeast models . The accumulation of reactive oxygen species (ROS) is also a critical factor in this form of cell death .

Study 1: Phosphorylation Responses in Endothelial Cells

In a study examining the effects of DiC8 on human endothelial cells, it was found that treatment with DiC8 resulted in rapid phosphorylation of a 29 kDa protein (P29). The phosphorylation peaked between 5-10 minutes post-treatment and returned to baseline levels within an hour. This response was dose-dependent and similar to those induced by thrombin and histamine .

Study 2: Lipotoxicity Induction

Research investigating the effects of DiC8 on yeast cells revealed that increased levels led to necrotic cell death mediated by glucose metabolism disruptions. The study highlighted that ROS production was significantly associated with this cell death process, indicating a potential link between lipid overload and cellular toxicity .

Study 3: Structure-Activity Relationships

A structure-activity relationship (SAR) study identified key modifications to diacylglycerols that enhanced their biological activity. The findings suggest that specific structural configurations are critical for effective interaction with lysophosphatidic acid receptors and subsequent activation of intracellular signaling pathways .

Table 1: Biological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| PKC Activation | Mimics endogenous diacylglycerol | |

| Serotonin Release | Calcium-dependent mechanism | |

| Induction of Cell Death | ROS production linked to glucose metabolism |

Table 2: Phosphorylation Response Times

Propriétés

IUPAC Name |

2-octanoyloxyethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFLUQQANUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54406-23-4 | |

| Record name | Polyethylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211771 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-86-1 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 627-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.